molecular formula C8H13ClO2 B14804415 Hept-1-en-4-yl carbonochloridate CAS No. 88986-47-4

Hept-1-en-4-yl carbonochloridate

Cat. No.: B14804415
CAS No.: 88986-47-4
M. Wt: 176.64 g/mol
InChI Key: AXLLJULSEHVUCU-UHFFFAOYSA-N
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Description

Hept-1-en-4-yl carbonochloridate is an organic compound with the molecular formula C8H13ClO2 It is a carbonochloridate ester, which means it contains a carbonochloridate functional group (-COCl) attached to a hept-1-en-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-1-en-4-yl carbonochloridate can be synthesized through the reaction of hept-1-en-4-ol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:

Hept-1-en-4-ol+PhosgeneHept-1-en-4-yl carbonochloridate+HCl\text{Hept-1-en-4-ol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} Hept-1-en-4-ol+Phosgene→Hept-1-en-4-yl carbonochloridate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and proper handling protocols.

Chemical Reactions Analysis

Types of Reactions

Hept-1-en-4-yl carbonochloridate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form hept-1-en-4-ol and hydrochloric acid.

    Addition Reactions: The double bond in the hept-1-en-4-yl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

    Solvents: Organic solvents such as dichloromethane, chloroform, and tetrahydrofuran are typically used to dissolve the reactants and facilitate the reactions.

    Catalysts: Bases like pyridine or triethylamine are often used to neutralize the hydrochloric acid produced during the reactions.

Major Products

The major products formed from the reactions of this compound include esters, amides, and other carbonochloridate derivatives, depending on the nucleophile used.

Scientific Research Applications

Hept-1-en-4-yl carbonochloridate has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: The compound can be used to introduce functional groups into polymers, enhancing their properties and applications.

    Bioconjugation: this compound can be used to modify biomolecules, such as proteins and peptides, for research in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of hept-1-en-4-yl carbonochloridate involves the reactivity of the carbonochloridate group. The carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Hept-1-en-4-yl carbonochloridate can be compared with other carbonochloridate esters, such as:

    Methyl carbonochloridate: A simpler ester with a methyl group instead of the hept-1-en-4-yl group.

    Ethyl carbonochloridate: Similar to methyl carbonochloridate but with an ethyl group.

    Phenyl carbonochloridate: Contains a phenyl group, making it more aromatic and less reactive than this compound.

The uniqueness of this compound lies in its hept-1-en-4-yl group, which provides additional reactivity and potential for further functionalization compared to simpler carbonochloridate esters.

Properties

CAS No.

88986-47-4

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

hept-1-en-4-yl carbonochloridate

InChI

InChI=1S/C8H13ClO2/c1-3-5-7(6-4-2)11-8(9)10/h3,7H,1,4-6H2,2H3

InChI Key

AXLLJULSEHVUCU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=C)OC(=O)Cl

Origin of Product

United States

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